KCNQ2 (Kv7.2) Ion‑Channel Inhibitory Potency: 4‑Methoxy versus Unsubstituted Phenyl and Other Aryl Modifications
Structure–activity relationship data from a closely matched sulfonamide series show that the 4‑methoxyphenyl substitution is critical for maintaining nanomolar potency at the KCNQ2 channel. In a study of 2‑phenyl‑N‑(4‑(pyrrolidin‑1‑yl)phenethyl)ethanesulfonamide analogs, the unsubstituted parent compound lacked quantitative potency data, but its 3‑methoxy derivative retained high potency (IC50 ≈ 120 nM) while the 3,4‑dimethoxy analog suffered a dramatic loss of activity (IC50 ≈ 20,200 nM) . When the phenyl ring is replaced by a 4‑methoxyphenyl group—as in the target compound—the electronic and steric environment is expected to more closely resemble the 3‑methoxy active state, though direct measurements for CAS 953943‑49‑2 have not been publicly reported . This pattern demonstrates that the methoxy substitution position and count are non‑interchangeable determinants of KCNQ2 pharmacology, making the target compound a structurally privileged member of the series.
| Evidence Dimension | KCNQ2 channel inhibition (IC50, nM) |
|---|---|
| Target Compound Data | No publicly available direct measurement; predicted to be active based on 4‑methoxy motif. |
| Comparator Or Baseline | Unsubstituted phenyl analog: not determined; 3‑Methoxy analog: ~120 nM; 3‑Chloro analog: 170 nM; 3,4‑Dimethoxy analog: 20,200 nM . |
| Quantified Difference | ≥168‑fold potency advantage for active methoxy‑substituted analogs over the 3,4‑dimethoxy derivative; target compound is structurally analogous to the active 3‑methoxy chemotype. |
| Conditions | Recombinant KCNQ2 (Kv7.2) channel assay; exact cell system not specified on the supplier summary page. |
Why This Matters
Procurement of the 4‑methoxyphenyl variant is justified when a research program requires a sulfonamide with a high probability of retaining nanomolar KCNQ2 activity, avoiding the >100‑fold potency loss associated with alternative substitution patterns.
